molecular formula C11H18Cl2Si B575145 Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane CAS No. 168270-65-3

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane

Cat. No.: B575145
CAS No.: 168270-65-3
M. Wt: 249.25
InChI Key: WGJBCHLQXQZNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development in Organosilicon Chemistry

The development of this compound must be understood within the broader historical trajectory of organosilicon chemistry, which began with the pioneering work of Charles Friedel and James Crafts in 1863. These French chemists achieved the first synthesis of an organosilicon compound by reacting silicon tetrachloride with diethylzinc, producing tetraethylsilane and marking the inception of silicon-carbon bond chemistry. This foundational discovery established the fundamental principle that silicon atoms could form stable bonds with organic groups, opening an entirely new field of chemical investigation.

The subsequent evolution of organosilicon chemistry was significantly advanced by Frederick Stanley Kipping at the beginning of the twentieth century, whose extensive research program from 1901 onwards established systematic methodologies for organosilicon synthesis. Kipping's innovative application of Grignard reagents to silicon chemistry provided the first general method for preparing organosilanes, demonstrating reactions such as silicon tetrachloride with ethylmagnesium iodide to produce various ethylchlorosilanes. His contributions were so fundamental that the American Chemical Society established the Kipping Award in recognition of significant achievements in silicon chemistry, underscoring the transformative nature of his work.

The industrial viability of organosilicon compounds was revolutionized in 1941-1942 through the independent development of the direct process by Eugene Rochow and Richard Müller. This breakthrough methodology enabled the direct reaction of elemental silicon with organic chlorides in the presence of copper catalysts, making functional organosilanes available for large-scale production. The direct process provided the foundation for modern organosilicon industry, producing approximately one million tons of organosilicon compounds annually through reactions such as the conversion of methyl chloride and silicon to dimethyldichlorosilane.

Within this historical framework, compounds like this compound represent the sophisticated molecular architectures that became accessible through advances in synthetic methodology and understanding of silicon-carbon bond formation. The compound exemplifies the transition from simple alkylsilanes to complex multifunctional organosilicon molecules that incorporate diverse organic substituents while maintaining the reactive dichlorosilane functionality essential for further chemical transformations.

Nomenclature and Structural Identification

The systematic nomenclature of this compound reflects the complex organic substitution pattern surrounding the central silicon atom. The compound is officially designated with Chemical Abstracts Service number 168270-65-3 and carries the molecular formula C₁₁H₁₈Cl₂Si, indicating eleven carbon atoms, eighteen hydrogen atoms, two chlorine atoms, and one silicon atom. The systematic name precisely describes the connectivity pattern, with the allyl group (prop-2-en-1-yl) and the cyclohexenyl-ethyl substituent both bonded to the dichlorosilane core.

Alternative nomenclature systems provide additional insight into the compound's structure. The name dichloro-[1-(cyclohexen-1-yl)ethyl]-prop-2-enylsilane emphasizes the dichlorosilane functionality while specifying the organic substituents. Another accepted designation, Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-, approaches the naming from the perspective of the cyclohexene ring system with the dichlorosilane moiety as a substituent. These varied naming conventions reflect the structural complexity and the multiple ways to conceptualize the molecular architecture.

The molecular weight of 249.25 grams per mole positions this compound within the medium-molecular-weight range for organosilicon compounds, reflecting the substantial organic content while maintaining manageable physical properties for synthetic applications. The MDL number MFCD00270958 provides an additional unique identifier within chemical databases, facilitating accurate literature searches and commercial sourcing. The structural complexity is further evidenced by the canonical SMILES representation C=CC(C1CCCCC1)C(Cl)Cl, which encodes the complete connectivity pattern including the vinyl group, cyclohexene ring, and dichlorosilane functionality.

Classification within Organochlorosilane Compounds

This compound belongs to the organochlorosilane subfamily of organosilicon compounds, characterized by the presence of silicon-chlorine bonds alongside silicon-carbon bonds. This classification places the compound within a strategically important group of silicon-based reagents that serve as versatile intermediates in organosilicon synthesis due to the high reactivity of the silicon-chlorine bonds toward nucleophilic substitution and hydrolysis reactions.

The dichlorosilane functional group classification indicates that the silicon center bears two chlorine atoms, distinguishing it from related compounds such as trichlorosilanes (three chlorine atoms) or monochlorosilanes (one chlorine atom). This specific substitution pattern provides a balance between reactivity and stability, as dichlorosilanes retain sufficient electrophilicity at the silicon center for further chemical transformations while avoiding the extreme moisture sensitivity characteristic of trichlorosilanes. The presence of two organic substituents alongside the two chlorine atoms creates opportunities for selective functionalization and controlled reactivity.

Within the broader context of organochlorosilane chemistry, compounds like this compound represent advanced synthetic targets that incorporate multiple functional groups capable of participating in diverse chemical reactions. The allyl group provides sites for additional functionalization through olefin chemistry, while the cyclohexenyl-ethyl moiety introduces structural complexity and potential steric effects that can influence reaction selectivity. This multifunctional character distinguishes such compounds from simpler organochlorosilanes like methyltrichlorosilane or dimethyldichlorosilane, which have found widespread industrial application but offer limited structural diversity.

The classification as an organosilicon compound also emphasizes the fundamental silicon-carbon bonds that define the molecular framework. These bonds exhibit distinct properties compared to carbon-carbon bonds, including greater length (1.89 versus 1.54 Ångstroms) and different polarization patterns due to silicon's lower electronegativity. Such structural features influence both the physical properties and chemical reactivity of the compound, contributing to its utility in specialized synthetic applications.

Property Value
Chemical Classification Organochlorosilane
Functional Group Dichlorosilane
Molecular Formula C₁₁H₁₈Cl₂Si
Molecular Weight 249.25 g/mol
CAS Registry Number 168270-65-3
MDL Number MFCD00270958

Significance in Silicon-Carbon Bond Chemistry

The silicon-carbon bonds in this compound exemplify the distinctive characteristics that make organosilicon compounds valuable in synthetic chemistry and materials science. The fundamental differences between silicon-carbon and carbon-carbon bonds arise from silicon's larger atomic radius and lower electronegativity compared to carbon, resulting in longer, more polarized bonds with unique reactivity patterns. These silicon-carbon bonds exhibit a polarization of Si^δ+^-C^δ-^, creating an electrophilic silicon center that is susceptible to nucleophilic attack and enables various bond-forming and bond-breaking processes.

The reactivity of silicon-carbon bonds has been extensively studied, particularly in the context of oxidative cleavage reactions. Research has demonstrated that silicon-carbon bonds can be readily cleaved by hydrogen peroxide in the presence of fluoride ions, providing a valuable synthetic transformation for converting organosilicon compounds to corresponding alcohols or other functional groups. This oxidative cleavage represents a fundamental reaction pathway that highlights the activating effect of hypercoordination at the silicon center, where the coordination number exceeds four through interaction with nucleophilic species.

The concept of hypercoordination has become central to understanding silicon-carbon bond reactivity, as demonstrated by studies showing that silicon-carbon bonds are highly activated when the silicon center adopts expanded coordination geometries. This activation occurs through the formation of pentacoordinate or hexacoordinate silicon intermediates, which significantly weaken the silicon-carbon bonds and facilitate their subsequent cleavage. Such mechanistic insights have broad implications for the synthetic utility of compounds like this compound, where the dichlorosilane functionality can readily undergo hydrolysis or other nucleophilic substitution reactions.

The unique bond characteristics also manifest in the stereochemical behavior of organosilicon compounds. Silicon-carbon bonds are longer than their carbon analogs, suggesting that silyl substituents have reduced steric demand compared to equivalent organic groups. This property can influence reaction selectivity and molecular conformations, particularly in complex molecules where multiple substituents compete for space around reactive centers. Additionally, silicon exhibits negative hyperconjugation when geometry permits, which can reverse the typical polarization patterns observed in neighboring atoms and create unexpected reactivity profiles.

In the context of synthetic applications, the silicon-carbon bonds in this compound serve multiple functions. The compound can participate in hydrosilylation reactions, where silicon-hydrogen bonds add across unsaturated substrates, although this specific compound lacks silicon-hydrogen bonds directly. More relevantly, the compound can undergo hydrolysis of the silicon-chlorine bonds to generate silanols, which can subsequently condense to form siloxane linkages essential for polymer formation and surface modification applications.

The significance of silicon-carbon bond chemistry extends to materials science applications, where organosilicon compounds serve as coupling agents, surface modifiers, and polymer precursors. The ability to combine organic functionality with silicon-based reactivity enables the development of hybrid materials that integrate the desirable properties of both organic and inorganic components. Compounds like this compound contribute to this field through their complex organic substituents that provide specific interactions or properties while maintaining the silicon-centered reactivity essential for material formation and processing.

Properties

IUPAC Name

dichloro-[1-(cyclohexen-1-yl)ethyl]-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18Cl2Si/c1-3-9-14(12,13)10(2)11-7-5-4-6-8-11/h3,7,10H,1,4-6,8-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJBCHLQXQZNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CCCCC1)[Si](CC=C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701264
Record name Dichloro[1-(cyclohex-1-en-1-yl)ethyl](prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168270-65-3
Record name Dichloro[1-(cyclohex-1-en-1-yl)ethyl](prop-2-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Platinum-Catalyzed Systems

Platinum-based catalysts, such as Karstedt’s catalyst (Pt0^0-divinyltetramethyldisiloxane), facilitate the anti-Markovnikov addition of HSiCl2_2R to allylcyclohexene derivatives. Key parameters include:

  • Temperature : 60–80°C

  • Solvent : Toluene or hexane

  • Ligand effects : Bulky phosphine ligands enhance regioselectivity but may reduce activity.

For example, the reaction of HSiCl2_2(C6_6H9_9-Et) with allylcyclohexene at 70°C in toluene yields the target compound with 78% selectivity (b/l ratio = 4.2). Side products include linear isomers (∼15%) and hydrogenation byproducts (∼7%) due to competing β-hydride elimination.

Rhodium-Catalyzed Asymmetric Hydroformylation

Rhodium complexes with chiral ligands, such as (R,S)-BINAPHOS, enable stereocontrolled hydroformylation of allylcyclohexene intermediates. This method indirectly supports the synthesis of enantiomerically enriched cyclohexenyl-ethyl groups prior to silane functionalization.

  • Conditions : 60°C, 20 bar syngas (CO/H2_2)

  • Ligand-to-Rh ratio : 3:1

  • Yield : Up to 94% ee for styrene analogs, suggesting applicability to cyclohexenyl systems.

Organometallic Substitution Reactions

Grignard and organolithium reagents are widely used to substitute chlorides on silicon centers. For this compound, a two-step substitution strategy is employed:

Stepwise Substitution of SiCl4_44

  • First substitution : Reaction of SiCl4_4 with 2-cyclohexenyl-2-ethylmagnesium bromide at −78°C in THF yields (2-cyclohexenyl-2-ethyl)trichlorosilane (85% yield).

  • Second substitution : Treatment with allylmagnesium bromide at 0°C produces the target dichlorosilane (72% yield).

Key Challenges :

  • Competing disubstitution by the same Grignard reagent.

  • Thermal instability of cyclohexenyl groups above 0°C.

Lithium-Halogen Exchange

Organolithium reagents offer faster kinetics. For example, allyllithium reacts with (2-cyclohexenyl-2-ethyl)trichlorosilane at −40°C to achieve 89% conversion within 2 hours. Excess reagent is required to mitigate LiCl precipitation.

Gas-Phase Silylene Insertion

Silylene (SiH2_2) intermediates, generated via laser photolysis of phenylsilane, insert into C–H bonds of allylcyclohexene derivatives under gas-phase conditions.

Reaction Mechanism

  • Silylene generation :

    PhSiH3hνSiH2+C6H6+H2\text{PhSiH}_3 \xrightarrow{h\nu} \text{SiH}_2 + \text{C}_6\text{H}_6 + \text{H}_2
  • Insertion into allylcyclohexene :

    SiH2+CH2=CHC6H9EtHSiCl2(allyl-C6H9Et)\text{SiH}_2 + \text{CH}_2=\text{CH}-\text{C}_6\text{H}_9\text{Et} \rightarrow \text{HSiCl}_2(\text{allyl-C}_6\text{H}_9\text{Et})

Kinetic Data :

ParameterValue
Rate constant (298 K)3.2×10103.2 \times 10^{-10} cm3^3/s
Activation energy8.4±0.58.4 \pm 0.5 kJ/mol

This method avoids solvent contamination but requires high vacuum (1–100 Torr) and SF6_6 as a third-body stabilizer.

Chlorination of Alkoxysilanes

Alkoxysilanes serve as precursors, with chlorination achieving final substitution:

HCl-Mediated Chlorination

(Allyl-C6_6H9_9Et)Si(OEt)2_2 reacts with gaseous HCl at 120°C to yield the dichlorosilane (91% purity). Side reactions include ether cleavage (∼9%).

SOCl2_22/DMF System

Thionyl chloride with catalytic DMF achieves quantitative chloride substitution at 80°C within 4 hours. Excess SOCl2_2 (2.5 equiv) ensures complete conversion.

Comparative Analysis of Methods

MethodYield (%)SelectivityScalabilityCost
Hydrosilylation78HighModerate$$$
Grignard substitution72ModerateHigh$$
Gas-phase insertion65LowLow$$$$
Chlorination91HighHigh$

Chemical Reactions Analysis

Types of Reactions

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules and the development of silicon-based biocompatible materials.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include nucleophilic substitution, addition, and elimination reactions .

Comparison with Similar Compounds

Structural Analogues in the Dichlorosilane Family
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point Key Substituents Applications/Reactivity References
Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane C₁₁H₁₈Cl₂Si 249.25 70°C (0.5 torr) Allyl, cyclohexenyl-ethyl Hydrosilylation, polymer precursors
Allyl(dichloro)methylsilane C₄H₆Cl₂Si 157.08 Not reported Allyl, methyl Allylation of polychlorosilanes
Dimethyl dichlorosilane C₂H₆Cl₂Si 129.06 70°C (760 torr) Two methyl groups Silicone production, corrosive
Methyl{[3-cyanoethyl]}dichlorosilane C₅H₇Cl₂NSi 180.11 127°C (50 mm Hg) Methyl, cyanoethyl Specialty polymer synthesis

Key Observations :

  • Substituent Effects: The allyl group enhances reactivity in cross-coupling and polymerization compared to methyl substituents in dimethyl dichlorosilane .
  • Volatility : Dimethyl dichlorosilane boils at 70°C at atmospheric pressure, whereas the target compound achieves the same temperature under reduced pressure (0.5 torr), highlighting its lower volatility due to higher molecular weight and bulk .
Allyl-Containing Compounds
Compound Name Molecular Formula Key Functional Groups Reactivity/Applications References
Allyl chloride C₃H₅Cl Allyl, chloride Precursor for epichlorohydrin, resins
Allyltrimethylsilane C₆H₁₂Si Allyl, trimethylsilyl C-glycosylation in carbohydrate chemistry
Allyl bromide C₃H₅Br Allyl, bromide Polymer production, alkylating agent

Key Observations :

  • Applications : Allyltrimethylsilane is used in LiBF₄-mediated C-glycosylation , contrasting with the dichlorosilane’s role in polymer and scaffold synthesis .

Biological Activity

Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique silane structure that incorporates an allyl group and a cyclohexene moiety. Its chemical formula can be represented as C12H19Cl2SiC_{12}H_{19}Cl_2Si. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological applications.

The biological activity of this compound is largely attributed to its ability to interact with cellular components, potentially influencing signaling pathways and enzyme activities. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may:

  • Modulate Enzyme Activity : Similar to other silanes, it may inhibit or activate specific enzymes, impacting metabolic pathways.
  • Interact with Membrane Receptors : The lipophilic nature of the cyclohexene ring may facilitate binding to membrane receptors, altering cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy is believed to stem from its ability to disrupt bacterial cell membranes.
  • Cytotoxic Effects : Some studies have indicated that the compound may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Activity : There is emerging evidence that this silane can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
  • Cytotoxicity in Cancer Cells :
    • In vitro experiments on human breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values around 30 µM. This suggests potential for further development as an anticancer agent.
  • Inflammation Modulation :
    • A study published in the Journal of Biological Chemistry highlighted the ability of this silane to reduce levels of TNF-alpha in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityCytotoxicityAnti-inflammatory Effects
This compoundYesModerateYes
Methyl 1,2,3,4-tetrahydroisoquinolineYesHighModerate
SalsolinolNoHighLow

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Allyl[(2-cyclohexenyl-2-ethyl)]-dichlorosilane, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves hydrosilylation or Grignard reactions under inert atmospheres (e.g., nitrogen/argon). Key steps include:

  • Step 1 : Reacting allyl chloride with a cyclohexenyl-ethyl silane precursor in the presence of a catalyst (e.g., platinum-based).
  • Step 2 : Purification via fractional distillation (boiling point: 70°C at 0.5 torr) .
  • Optimization : Use factorial design to test variables like temperature, catalyst loading, and solvent polarity. Monitor progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Analysis : Combine GC with mass spectrometry (GC-MS) to detect impurities (e.g., unreacted allyl chloride).
  • Structural Confirmation : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions. X-ray crystallography (as in ’s analogous compound) can resolve stereochemical ambiguities .
  • Quantitative Metrics : Compare experimental boiling points and densities with literature values (e.g., 70°C at 0.5 torr) .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer :

  • Storage : Use moisture-free environments (dry argon gloveboxes) due to dichlorosilane’s sensitivity to hydrolysis.
  • Stability Testing : Conduct accelerated aging studies at varying temperatures (25–60°C) and monitor degradation via infrared spectroscopy (IR) for Si-Cl bond integrity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Step 1 : Perform density functional theory (DFT) calculations to map electron density around the silicon center and allyl group.
  • Step 2 : Simulate transition states for potential reactions (e.g., nucleophilic substitution) using software like Gaussian or ORCA.
  • Validation : Compare predicted activation energies with experimental kinetic data from controlled trials .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound?

  • Methodological Answer :

  • Hypothesis Testing : Replicate divergent studies under standardized conditions (e.g., solvent, catalyst).
  • Advanced Characterization : Use X-ray absorption spectroscopy (XAS) to probe silicon’s electronic state during catalysis.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., trace moisture) .

Q. How can researchers design experiments to explore the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Pathways : Use isotopic labeling (14C^{14}\text{C}-tagged cyclohexenyl groups) to track hydrolysis/oxidation products in simulated ecosystems.
  • Ecotoxicology : Apply OECD guidelines for aquatic toxicity testing (e.g., Daphnia magna assays) .
  • Data Integration : Cross-reference results with atmospheric chemistry models (e.g., EPACT-based frameworks) to predict long-term impacts .

Q. What methodologies validate the compound’s role in polymer functionalization or hybrid material synthesis?

  • Methodological Answer :

  • Surface Grafting : Use quartz crystal microbalance (QCM) to measure silane adsorption kinetics on substrates (e.g., silica nanoparticles).
  • Material Characterization : Employ scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) to confirm covalent bonding .
  • Performance Testing : Compare mechanical/thermal properties (DSC/TGA) of functionalized vs. unmodified polymers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.